Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16710624
InChI: InChI=1S/C11H9F2NO4/c1-2-17-11(16)7-3-6-5(9(12)13)4-8(15)14-10(6)18-7/h3-4,9H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H9F2NO4
Molecular Weight: 257.19 g/mol

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16710624

Molecular Formula: C11H9F2NO4

Molecular Weight: 257.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate -

Specification

Molecular Formula C11H9F2NO4
Molecular Weight 257.19 g/mol
IUPAC Name ethyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H9F2NO4/c1-2-17-11(16)7-3-6-5(9(12)13)4-8(15)14-10(6)18-7/h3-4,9H,2H2,1H3,(H,14,15)
Standard InChI Key RICRDCQTPDLUSS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a furan ring fused to a dihydropyridine moiety. The 4-position is substituted with a difluoromethyl group (-CF2_2H), while the 2-position contains an ethyl ester functional group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling. The molecular formula is C11_{11}H9_9F2_2NO4_4, with a molecular weight of 257.19 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameEthyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate
Canonical SMILESCCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F
Topological Polar Surface Area78.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the difluoromethyl group at δ 5.9–6.2 ppm (doublet of quartets, 2JHF^2J_{HF} = 54 Hz) in 1^1H NMR, while 19^{19}F NMR shows a triplet at δ -118 ppm (2JFF^2J_{FF} = 240 Hz). Mass spectrometry (EI) confirms the molecular ion peak at m/z 257.09 (calculated for C11_{11}H9_9F2_2NO_4$$$$^+). Infrared spectroscopy identifies carbonyl stretches at 1707 cm1^{-1} (ester C=O) and 1649 cm1^{-1} (pyridone C=O) .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, combining furan and pyridine precursors. Key steps include:

  • Furan Ring Construction: Cyclocondensation of ethyl glyoxylate with 2,5-dimethoxyfuran under acidic conditions yields the furan-2-carboxylate intermediate.

  • Pyridine Annulation: Reaction with ammonium acetate and difluoroacetyl chloride introduces the dihydropyridine and difluoromethyl groups via a Knorr-type mechanism .

Reaction Conditions and Yields

Optimization studies demonstrate that using tetrabutylammonium fluoride (TBAF) as a catalyst in dimethylacetamide (DMAc) at 80°C improves regioselectivity, achieving a 72% yield of the target compound . Critical parameters include:

  • Solvent Polarity: DMAc enhances intermediate stabilization.

  • Temperature Control: Higher temperatures (>100°C) promote side reactions, reducing yields by 15–20% .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueYield Impact
CatalystTBAF (0.1 eq)+22% vs. uncatalyzed
Reaction Time8 hoursMaximizes conversion
SolventDMAcPrevents decomposition

Biological Activity and Mechanism

Allosteric Modulation of GPCRs

The compound acts as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), with an IC50_{50} of 38 nM in calcium mobilization assays. Fluorine atoms enhance binding affinity by forming hydrogen bonds with Thr789^{789} and Tyr792^{792} residues in the receptor’s transmembrane domain. Comparative studies show a 3.4-fold increase in potency over non-fluorinated analogs.

Pharmacokinetic Profile

  • Solubility: 89 μM in PBS (pH 7.4), attributed to the ester moiety’s hydrophilicity.

  • Metabolic Stability: Half-life of 4.2 hours in human liver microsomes, with primary metabolites arising from ester hydrolysis.

  • Blood-Brain Barrier Penetration: LogP value of 1.9 predicts moderate CNS availability, confirmed by in vivo murine models (brain/plasma ratio = 0.6).

Therapeutic Applications

Neurodegenerative Diseases

In transgenic Alzheimer’s models, the compound reduces amyloid-β plaque burden by 41% at 10 mg/kg/day, likely through mGluR5-mediated inhibition of γ-secretase. Synaptic plasticity improvements (LTP enhancement by 28%) suggest cognitive benefits.

Oncology

Preliminary data indicate anti-proliferative activity against non-small cell lung cancer (NCI-H460) cells (IC50_{50} = 4.7 μM), possibly via ROS generation from fluorine-mediated electron withdrawal .

Comparative Analysis with Structural Analogs

Fluorine Substitution Effects

Replacing the difluoromethyl group with -CH3_3 decreases mGluR5 affinity by 12-fold, underscoring fluorine’s electronic effects. Conversely, -CF3_3 substitution reduces solubility to 22 μM, highlighting the difluoromethyl group’s optimal balance.

Ester vs. Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester to the carboxylic acid analog abolishes CNS penetration (brain/plasma ratio <0.1), validating the prodrug strategy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator